Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate
Overview
Description
Methyl [(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C12H16N2O2S and its molecular weight is 252.33 g/mol. The purity is usually 95%.
The exact mass of the compound methyl [(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetate is 252.09324893 g/mol and the complexity rating of the compound is 275. The solubility of this chemical has been described as 37.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methyl [(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetate serves as a key precursor in synthesizing various heterocyclic compounds. For instance, it has been used to synthesize new derivatives of quinazolin-4-one moiety, where it undergoes reactions with aromatic aldehydes to producedifferent hydrazone derivatives (Al-ALAAF & Al-iraqi, 2021). These reactions showcase the versatility of this compound in creating a range of heterocyclic structures.
Synthesis of Quinazolin-4-one Derivatives
The compound is utilized in the synthesis of quinazolin-4-one derivatives. A study highlighted its use as a precursor for creating new quinazolin-4(3H)-one derivatives, demonstrating its effectiveness in complex organic synthesis processes (Al-iraqi & Ibraheem Al-Allaf, 2021).
Green Chemistry Approaches
Recent advancements include the application of green chemistry principles. A 2022 study developed a green synthetic procedure for a compound structurally related to methyl [(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetate. This approach emphasizes the growing importance of environmentally friendly methods in chemical synthesis (Molnar, Komar, & Jerković, 2022).
Crystal Structure Analysis
The compound and its derivatives have been subjects of crystal structure analysis. Such studies are crucial in understanding the molecular configuration and potential applications in various fields. For example, the crystal structure of a related compound was analyzed, providing insights into its molecular orientation and stability (Rajnikant et al., 2001).
Properties
IUPAC Name |
methyl 2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-8-9-5-3-4-6-10(9)14-12(13-8)17-7-11(15)16-2/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTHAMMAJRBADT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)SCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331423 | |
Record name | methyl 2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
578003-19-7 | |
Record name | methyl 2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301331423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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